Theasapogenol B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jegosapogenol A is a member of the class of compounds known as triterpenoids. Triterpenoids are terpene molecules containing six isoprene units. Barringtogenol c is practically insoluble (in water) and a very weakly acidic compound (based on its pKa). Barringtogenol c can be found in tea, which makes barringtogenol c a potential biomarker for the consumption of this food product. Barringtogenol C is found in tea. Sapogenin from Thea sinensis (tea).

科学研究应用

Antiviral Activity

Recent studies have highlighted Theasapogenol B as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In a molecular docking study, this compound exhibited a binding affinity comparable to standard antiviral drugs such as Remdesivir. It was identified as one of the promising compounds with better pharmacokinetic profiles, suggesting its potential role in therapeutic interventions against COVID-19 .

Table 1: Binding Affinities of Selected Compounds Against SARS-CoV-2 M pro

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Ellagic Acid | -8.4 |

| Arjunic Acid | -8.1 |

| This compound | -8.1 |

| Euscaphic Acid | -8.0 |

Anticancer Properties

This compound has demonstrated significant anticancer effects in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms that induce apoptosis and inhibit tumor growth. Research indicates that this compound can act on multiple cancer types, including breast and liver cancers .

Case Study: Anticancer Effects on Hepatocellular Carcinoma

A study investigating the effects of this compound on hepatocellular carcinoma cells revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The compound was found to modulate key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory and Antioxidant Activities

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its antioxidant capabilities further enhance its therapeutic potential by mitigating oxidative stress-related damage in cells .

Table 2: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

| Antimicrobial | Exhibits activity against various pathogens |

| Insecticidal | Effective against agricultural pests |

| Molluscicidal | Potential use in controlling molluscan pests |

Agricultural Applications

The insecticidal properties of this compound make it valuable in agriculture as a natural pesticide. Its ability to target specific pests without harming beneficial insects positions it as an eco-friendly alternative to synthetic pesticides .

Food Industry Applications

In food chemistry, this compound can be utilized as a natural preservative due to its antimicrobial properties. Its incorporation into food products could enhance shelf life while maintaining safety standards .

常见问题

Basic Research Questions

Q. How should researchers design initial experiments to investigate the biological activity of Theasapogenol B?

- Methodological Answer : Begin with a systematic literature review using databases like PubMed and Web of Science to identify existing studies on triterpenoid saponins (structurally related compounds). Formulate hypotheses based on gaps in understanding, such as "this compound modulates inflammatory pathways via COX-2 inhibition." Design dose-response experiments using in vitro models (e.g., macrophage cell lines) with appropriate controls (e.g., vehicle and positive controls like aspirin). Use LC-MS for compound quantification and ELISA for cytokine profiling .

Q. What strategies ensure rigor in synthesizing this compound for experimental use?

- Methodological Answer : Follow published protocols for triterpenoid isolation (e.g., column chromatography with silica gel) and validate purity via NMR and HPLC-UV. Cross-reference spectral data with existing literature to confirm structural integrity. Document all synthesis steps meticulously in lab notebooks, including solvent ratios, temperatures, and yields, to enable replication .

Q. How can researchers optimize literature reviews to contextualize this compound within current phytochemical research?

- Methodological Answer : Use Boolean operators (AND/OR/NOT) in databases like SciFinder to combine terms (e.g., "this compound" AND "anti-cancer" NOT "commercial"). Prioritize primary sources (peer-reviewed journals) over reviews. Critically evaluate methodologies in retrieved studies—e.g., assess whether in vivo models used relevant dosages or if statistical analyses were appropriately applied .

Q. What ethical considerations are critical when studying this compound in preclinical models?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample sizes, and randomization. For human cell lines, verify ethical sourcing (e.g., ATCC certifications) and anonymize data. Disclose conflicts of interest (e.g., funding from herbal supplement companies) in publications .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., differences in cell lines or assay protocols). Validate findings using orthogonal methods—e.g., if Western blot results conflict with RNA-seq data, perform siRNA knockdowns to confirm target involvement. Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput datasets .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For multi-group comparisons (e.g., control vs. treated cohorts), apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to quantify clinical relevance. Pilot studies should justify sample sizes via power analysis (α=0.05, β=0.2) .

Q. How can researchers ensure the reliability of in silico docking studies predicting this compound’s protein targets?

- Methodological Answer : Validate docking algorithms (e.g., AutoDock Vina) using known ligand-protein complexes (e.g., COX-2 inhibitors). Perform molecular dynamics simulations (≥100 ns) to assess binding stability. Cross-validate predictions with experimental assays, such as surface plasmon resonance (SPR) for binding affinity measurements .

Q. What methodologies support replication of this compound studies across laboratories?

- Methodological Answer : Share raw data (e.g., NMR spectra, raw microscopy images) via repositories like Zenodo. Use standardized units (e.g., µM instead of µg/mL) and detailed SOPs for assays. Collaborate with independent labs for blinded validation of key findings. Address batch-to-batch variability by reporting compound purity and storage conditions .

Q. How should researchers integrate omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways altered by treatment. Use pathway enrichment tools (DAVID, Metascape) and network pharmacology models to prioritize targets. Validate hub nodes (e.g., NF-κB) using CRISPR/Cas9 knockouts .

Q. What steps mitigate bias in qualitative studies on this compound’s traditional medicinal uses?

- Methodological Answer : Employ triangulation—cross-verify ethnobotanical surveys with phytochemical analyses and historical texts. Use semi-structured interviews with predefined open-ended questions to reduce interviewer bias. Code responses using software (NVivo) and calculate inter-rater reliability (Cohen’s κ) .

属性

CAS 编号 |

13844-01-4 |

|---|---|

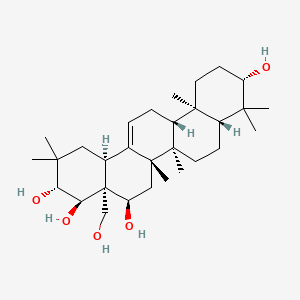

分子式 |

C30H50O5 |

分子量 |

490.7 g/mol |

IUPAC 名称 |

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |

InChI |

InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 |

InChI 键 |

AYDKOFQQBHRXEW-AAUPIIFFSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O |

规范 SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Jegosapogenol A; Giganteumgenin M; Jegosapogenol; Proschiwalligenin PB1; Saniculagenin D; Careyagenol A; Escinidin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。